N-methylisoquinoline-1-carboxamide
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Overview
Description
N-methylisoquinoline-1-carboxamide is an organic compound with the molecular formula C11H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylisoquinoline-1-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with methylamine and a carboxylating agent under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the amide bond .
Another method involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. This is followed by methylation and subsequent amidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents, along with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methylisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: N-methylisoquinoline-1-carboxylic acid.
Reduction: N-methylisoquinoline-1-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylisoquinoline-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylisoquinoline-1-carboxamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammatory responses . By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators and cell migration .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1-carboxamide: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methylquinoline-1-carboxamide: Similar but with a quinoline core instead of an isoquinoline core.
N-methylisoquinoline-1-carboxylic acid: The oxidized form of N-methylisoquinoline-1-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key inflammatory pathways makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-methylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h2-7H,1H3,(H,12,14) |
InChI Key |
FJDABYVERPHCOK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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